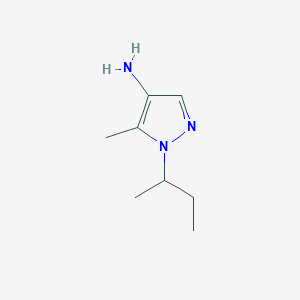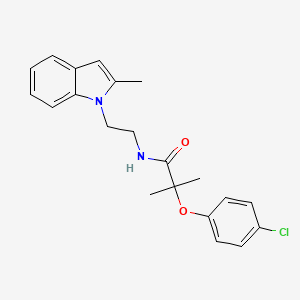![molecular formula C15H17N3O2 B2959524 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenyl)ethanone CAS No. 2034400-75-2](/img/structure/B2959524.png)
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenyl)ethanone is a fascinating synthetic compound. It features an intricate molecular structure that combines elements of pyrazolo and pyrazin with a methoxyphenyl group, showcasing its potential versatility in various applications in scientific research.
Méthodes De Préparation
Synthetic routes and reaction conditions: To synthesize 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenyl)ethanone, a common route begins with the condensation of an appropriate hydrazine derivative with a dihydropyrazinone intermediate. Specific reagents, solvents, temperatures, and catalysts used can vary based on the desired yield and purity. For instance, a method might involve:
Starting with a methoxy-substituted phenyl ketone.
Reacting it with hydrazine to form a hydrazone.
Cyclizing the hydrazone with dihydropyrazinone under acidic conditions.
Industrial production methods: Industrial methods for synthesizing this compound typically focus on optimizing yield and minimizing costs. They might involve continuous flow reactors to maintain precise temperature and reaction control or use cheaper and more readily available starting materials. Large-scale production would also account for the recyclability of solvents and reagents, with emphasis on safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of reactions: 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: Transforming the methoxy group or other sites in the compound.
Reduction: Modifying the pyrazolo or pyrazin rings.
Substitution: Particularly at the methoxyphenyl group.
Common reagents and conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reactions: With halogenating agents like thionyl chloride.
Major products formed:
Oxidized derivatives with altered functional groups.
Reduced forms featuring modifications to the pyrazolo or pyrazin structure.
Substituted products with new functional groups replacing the methoxy or other substituents.
Applications De Recherche Scientifique
This compound finds utility in numerous fields due to its complex structure:
Chemistry: As a building block for novel compounds and in studying reaction mechanisms.
Biology: Potentially in biochemical assays or as a probe for certain biological pathways.
Medicine: Investigation of its pharmacological properties, possibly as a lead compound for drug development.
Industry: Uses in material sciences or as intermediates in the synthesis of other complex molecules.
Mécanisme D'action
Molecular targets and pathways: The mechanism by which 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenyl)ethanone acts likely involves interaction with specific enzymes or receptors, altering biological pathways. The methoxyphenyl group might enhance its binding affinity to certain targets, while the pyrazolo and pyrazin rings contribute to its overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Pyrazolopyrazines with different alkyl or aryl substituents.
Ethanone derivatives with varying aromatic substitutions.
There you go: a complete deep-dive into this compound. Anything else?
Propriétés
IUPAC Name |
1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-20-14-5-3-2-4-12(14)10-15(19)17-8-9-18-13(11-17)6-7-16-18/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUVEWHHJFJDEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCN3C(=CC=N3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2959451.png)
![2-(4-chlorophenyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2959452.png)
![2-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B2959454.png)

![1-[(4-methoxyphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2959456.png)


![2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2959462.png)
![1-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[3-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]propyl]urea;hydrochloride](/img/structure/B2959464.png)
